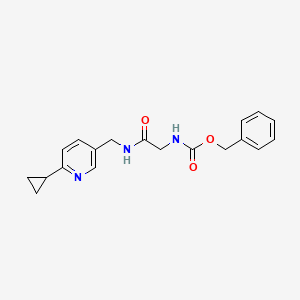
Benzyl (2-(((6-cyclopropylpyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carbamate group, the amide group, and the pyridine ring. For example, the carbamate group could potentially undergo hydrolysis under acidic or basic conditions to yield an amine and a carbonic acid derivative .Aplicaciones Científicas De Investigación
Heterocyclic Compounds in Drug Discovery and Medicinal Chemistry
Heterocyclic compounds, such as benzothiazoles and benzimidazoles, have been extensively studied for their therapeutic potential. For instance, 2-arylbenzothiazoles are investigated for their antitumor activities, and specific derivatives are in clinical use for treating various diseases (Kamal, Hussaini, & Mohammed, 2015). These compounds are highlighted for their broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic effects, showcasing the versatility and significance of heterocyclic scaffolds in drug development.
Environmental Implications and Bioactivity of Synthetic Compounds
The environmental occurrence, fate, and toxicity of synthetic compounds, including phenolic antioxidants, have been subjects of recent studies. These investigations provide insights into the environmental behavior of synthetic chemicals and their potential impacts on human health and the ecosystem. For example, synthetic phenolic antioxidants have been evaluated for their occurrence in various environmental matrices and potential toxic effects, indicating the need for understanding the environmental and health implications of synthetic compounds (Liu & Mabury, 2020).
Advances in Synthetic Methodologies
Recent advancements in synthetic methodologies have enabled the efficient construction and functionalization of complex heterocyclic systems, including metalloporphyrin-catalyzed C-H bond functionalization. Such methodologies facilitate the synthesis of compounds with potential applications in medicinal chemistry and material science, underscoring the importance of innovative synthetic approaches in expanding the utility of heterocyclic compounds (Che et al., 2011).
Propiedades
IUPAC Name |
benzyl N-[2-[(6-cyclopropylpyridin-3-yl)methylamino]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-18(12-22-19(24)25-13-14-4-2-1-3-5-14)21-11-15-6-9-17(20-10-15)16-7-8-16/h1-6,9-10,16H,7-8,11-13H2,(H,21,23)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPNXJIMFCJUFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methylphenyl)-1H-benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2366339.png)
![N-[(3-Methoxyphenyl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2366340.png)
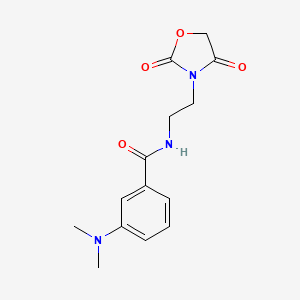
![2-[[5-(3-Chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4-dichlorophenyl)ethanone](/img/structure/B2366346.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxycyclohexyl)urea](/img/structure/B2366350.png)
![5-[(3-Methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2366352.png)
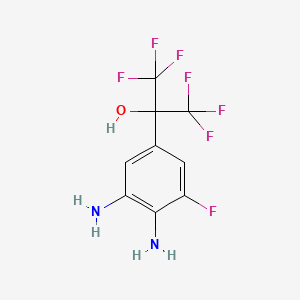
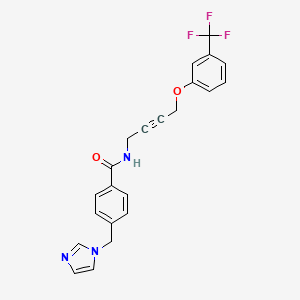

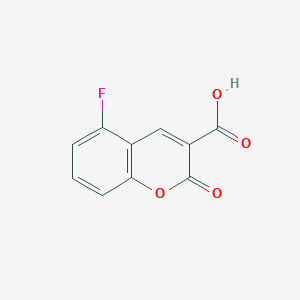
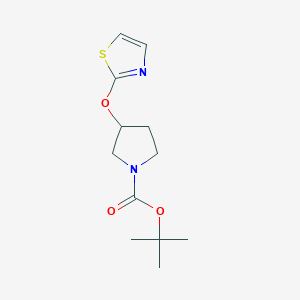
![2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2366359.png)
